molecular formula C12H14N2O3 B15212186 (3-Oxo-1-phenylpyrazolidin-4-yl)methyl acetate CAS No. 99893-31-9

(3-Oxo-1-phenylpyrazolidin-4-yl)methyl acetate

Cat. No.: B15212186
CAS No.: 99893-31-9
M. Wt: 234.25 g/mol
InChI Key: WXQSXTVEIPZADS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Oxo-1-phenylpyrazolidin-4-yl)methyl acetate is a chemical compound with the molecular formula C₁₃H₁₆N₂O₃ and a molecular weight of 248.28 g/mol . This compound belongs to the class of pyrazolidinones, which are known for their diverse applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Oxo-1-phenylpyrazolidin-4-yl)methyl acetate typically involves the reaction of 1-phenylpyrazolidin-3-one with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

(3-Oxo-1-phenylpyrazolidin-4-yl)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Oxo-1-phenylpyrazolidin-4-yl)methyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Oxo-1-phenylpyrazolidin-4-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate
  • Phenazopyridine
  • Other pyrazolidinone derivatives

Uniqueness

(3-Oxo-1-phenylpyrazolidin-4-yl)methyl acetate is unique due to its specific structural features and reactivity.

Properties

CAS No.

99893-31-9

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

(3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate

InChI

InChI=1S/C12H14N2O3/c1-9(15)17-8-10-7-14(13-12(10)16)11-5-3-2-4-6-11/h2-6,10H,7-8H2,1H3,(H,13,16)

InChI Key

WXQSXTVEIPZADS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1CN(NC1=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.